An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Aminophenyl)-2-methoxyphenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Aminophenyl)-2-methoxyphenol
This guide provides a comprehensive overview of the predicted physicochemical properties of 4-(3-Aminophenyl)-2-methoxyphenol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from analogous compounds to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Identification
4-(3-Aminophenyl)-2-methoxyphenol is a bi-aryl compound consisting of a phenol ring substituted with a methoxy group and an aminophenyl group. The precise arrangement of these functional groups dictates its chemical reactivity, solubility, and potential biological activity.
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IUPAC Name: 4-(3-Aminophenyl)-2-methoxyphenol
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Molecular Formula: C₁₃H₁₃NO₂
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Molecular Weight: 215.25 g/mol
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Canonical SMILES: COC1=C(C=C(C=C1)C2=CC(=CC=C2)N)O
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InChI Key: InChI=1S/C13H13NO2/c1-16-12-8-9(6-7-11(12)15)10-4-2-3-5-13(10)14/h2-8,15H,14H2,1H3
Predicted Physicochemical Properties
The physicochemical properties of 4-(3-Aminophenyl)-2-methoxyphenol are influenced by the interplay of its functional groups: the acidic phenolic hydroxyl group, the basic amino group, the electron-donating methoxy group, and the hydrophobic biphenyl core.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Appearance | Off-white to light brown crystalline solid. | Aromatic amines and phenols are often crystalline solids and can be susceptible to oxidation, leading to coloration. |
| Melting Point | 160-170 °C | Based on structurally similar compounds like 4-amino-3-methoxyphenol (m.p. 168-170 °C) and the increased molecular weight and rigidity from the second phenyl ring. |
| Boiling Point | > 300 °C (with decomposition) | Aromatic amines and phenols generally have high boiling points.[1] The high molecular weight and potential for intermolecular hydrogen bonding would contribute to a high boiling point. |
| Aqueous Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO. | The presence of polar -OH and -NH₂ groups allows for hydrogen bonding with water, but the large, nonpolar biphenyl structure significantly reduces aqueous solubility.[2] Solubility is expected to be pH-dependent. |
| pKa₁ (Phenolic -OH) | ~10.0 | The pKa of phenol is approximately 10. The electron-donating methoxy group and the aminophenyl substituent are not expected to drastically alter the acidity of the phenolic proton.[3] |
| pKa₂ (Anilinium -NH₃⁺) | ~4.5 | The pKa of the conjugate acid of aniline is around 4.6. The methoxy and hydroxyl groups on the other ring are unlikely to have a strong electronic effect on the basicity of the distant amino group.[4] |
Proposed Synthetic Pathway
A plausible synthetic route to 4-(3-Aminophenyl)-2-methoxyphenol would involve a Suzuki coupling reaction followed by the reduction of a nitro group, a common method for preparing aromatic amines.[1]
Caption: Proposed Suzuki coupling and nitro reduction pathway.
Causality Behind Experimental Choices:
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Suzuki Coupling: This is a highly efficient and versatile method for forming carbon-carbon bonds between aromatic rings. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.
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Nitro Reduction: The reduction of an aromatic nitro group to an amine is a well-established and reliable transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal/acid combinations like SnCl₂/HCl are also effective.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as the protons of the methoxy, hydroxyl, and amino groups. The chemical shifts will be influenced by the electronic effects of the substituents. Aromatic protons generally appear in the range of 6.5-8.0 δ.[6][7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[6][8]
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O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹
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N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region
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C-O stretch (phenol and ether): Strong bands in the 1000-1300 cm⁻¹ region
UV-Vis Spectroscopy
Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region due to π → π* electronic transitions.[6][7][8][9] For 4-(3-Aminophenyl)-2-methoxyphenol, two main absorption bands are expected: a more intense band around 200-220 nm and a less intense, broader band at a longer wavelength (likely 260-290 nm) due to the extended conjugation of the biphenyl system.[6][9]
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard methods for determining the key physicochemical properties of novel compounds like 4-(3-Aminophenyl)-2-methoxyphenol.
Caption: General workflow for physicochemical characterization.
Protocol for Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline compound is placed in a capillary tube.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The sample is heated at a slow, controlled rate.
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Observation: The temperature range over which the sample melts is recorded. A sharp melting range indicates high purity.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)[12][13]
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Sample Preparation: An excess amount of the compound is added to a known volume of water in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The suspension is filtered or centrifuged to separate the undissolved solid.
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Quantification: The concentration of the compound in the saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10]
Protocol for pKa Determination (Potentiometric Titration)[15]
Caption: pH-dependent speciation of the molecule.
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Solution Preparation: A known amount of the compound is dissolved in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).[11]
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points.[11]
Safety and Handling
Aromatic amines and phenols should be handled with care due to their potential toxicity.[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[14]
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First Aid:
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Skin Contact: Wash the affected area thoroughly with soap and water.
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Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Conclusion
This technical guide provides a predictive yet scientifically grounded overview of the physicochemical properties of 4-(3-Aminophenyl)-2-methoxyphenol. By understanding these fundamental characteristics, researchers can better design synthetic routes, develop analytical methods, and explore the potential applications of this and related novel chemical entities in drug discovery and materials science. The provided protocols offer a solid foundation for the experimental validation of these predicted properties.
References
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SAFETY DATA SHEET. (2025, September 17). Retrieved from [Link]
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Vasudevan, D., et al. (2018, December 6). Adsorption of Catechols, 2-Aminophenols, and 1,2-Phenylenediamines at the Metal (Hydr)Oxide. Environmental Science & Technology. Retrieved from [Link]
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LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]
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